molecular formula C9H9NO5 B2632448 4-Methoxy-3-methyl-5-nitrobenzoic acid CAS No. 861792-46-3

4-Methoxy-3-methyl-5-nitrobenzoic acid

Cat. No. B2632448
CAS RN: 861792-46-3
M. Wt: 211.173
InChI Key: AHVHWBJKSKTEBI-UHFFFAOYSA-N
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Description

4-Methoxy-3-methyl-5-nitrobenzoic acid is a chemical compound with the molecular formula C8H7NO5 . It has been used in the synthesis of BIPHEP-1-OMe, a precatalyst for reductive coupling of butadiene to aldehydes, and aniline mustard analogues, which have potential anti-tumor activity .


Synthesis Analysis

The synthesis of 4-Methoxy-3-methyl-5-nitrobenzoic acid can involve several steps. One method involves the reaction of aromatic hydroxycarboxylic acids with dimethyl sulphate in water . Another method involves the oxidation of 2,4-dimethylnitrobenzene with molecular oxygen, catalyzed by cobalt acetate in acetic acid .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-3-methyl-5-nitrobenzoic acid can be represented as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

Nitro compounds like 4-Methoxy-3-methyl-5-nitrobenzoic acid can undergo several types of reactions. These include direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . In the presence of a cyclometallated iridium catalyst derived from allyl acetate, exposure of alcohols to butadiene results in hydrogen transfer to generate aldehyde-allyliridium pairs, which engage in C-C coupling to form products .

Scientific Research Applications

Catalysis and Suzuki–Miyaura Coupling

The compound finds application in transition metal-catalyzed reactions, such as Suzuki–Miyaura cross-coupling. In this process, it acts as a boron reagent, facilitating the formation of carbon–carbon bonds. Researchers appreciate its mild reaction conditions and functional group tolerance .

Detection of Nitroaromatic Compounds

Researchers have employed 4-methoxy-3-methyl-5-nitrobenzoic acid in the detection of nitroaromatic compounds. For instance, it interacts with CdSe quantum dots capped with polyamidoamine dendrimer-1,12-diaminododecane core-generation 4 nanocomposites, enabling sensitive detection .

Anti-Tumor Activity

Analogues derived from this compound, such as aniline mustard analogues, have shown potential anti-tumor activity. Researchers explore their effects on cancer cells, aiming for therapeutic applications .

Nitro Compounds and Aliphatic Synthesis

In the preparation of 1-methyl-3-nitrobenzene, 4-methoxy-3-methyl-5-nitrobenzoic acid plays a crucial role. Routes to aliphatic nitro compounds often involve reactions with alkyl halides and nitrite ions .

properties

IUPAC Name

4-methoxy-3-methyl-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-5-3-6(9(11)12)4-7(10(13)14)8(5)15-2/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVHWBJKSKTEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-methyl-5-nitrobenzoic acid

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